2-(2-Ethylpiperidin-1-yl)-N'-hydroxybenzimidamide
Description
2-(2-Ethylpiperidin-1-yl)-N'-hydroxybenzimidamide is a substituted benzimidamide derivative characterized by an N'-hydroxyl group and a 2-ethylpiperidin-1-yl moiety attached to the benzimidamide core. These compounds are typically synthesized via reactions involving hydroxylamine and nitriles or through alkylation/cyclization strategies (e.g., ). The N'-hydroxybenzimidamide scaffold is notable for its versatility in forming heterocycles like imidazoles and oxadiazoles, which have applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(2-ethylpiperidin-1-yl)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-11-7-5-6-10-17(11)13-9-4-3-8-12(13)14(15)16-18/h3-4,8-9,11,18H,2,5-7,10H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDTZLJMJZWHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC=CC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCCCN1C2=CC=CC=C2/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylpiperidin-1-yl)-N’-hydroxybenzimidamide typically involves the reaction of 2-ethylpiperidine with benzimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of 2-(2-Ethylpiperidin-1-yl)-N’-hydroxybenzimidamide may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethylpiperidin-1-yl)-N’-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Ethylpiperidin-1-yl)-N’-hydroxybenzimidamide involves its interaction with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(2-Ethylpiperidin-1-yl)-N'-hydroxybenzimidamide with structurally related N'-hydroxybenzimidamide derivatives, focusing on substituents, physicochemical properties, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison of N'-hydroxybenzimidamide Derivatives
Key Observations:
Structural Variations and Physicochemical Properties: Substituents such as fluorine, diethylamino, or benzyloxy groups significantly alter molecular weight, polarity, and solubility. For example, fluorinated derivatives (e.g., (Z)-3-Fluoro-N'-hydroxybenzimidamide) enhance electrophilicity, facilitating cyclization into imidazoles or oxadiazoles .
Synthetic Routes :
- Base-promoted annulation () and cyclization with catalysts like TBAF () are common methods for converting N'-hydroxybenzimidamides into bioactive heterocycles.
- Yields vary widely: Compound 47 (55%) vs. Compound 49 (60%), reflecting differences in substituent steric effects .
Biological Activities :
- Antiparasitic activity against Leishmania spp. is prominent in derivatives with sulfone or phosphate moieties (). For instance, Hit 1 () showed promising activity due to its sulfone group, while phosphorus-modified analogs aim to improve bioavailability .
Applications in Drug Design :
- The N'-hydroxy group enables metal coordination (e.g., manganese in oxidative cyclization) and participation in hydrogen bonding, critical for target binding .
- 1,2,4-Oxadiazole derivatives () exhibit enhanced metabolic stability, making them viable candidates for kinase inhibitors or antiparasitics .
Biological Activity
2-(2-Ethylpiperidin-1-yl)-N'-hydroxybenzimidamide, a compound with the CAS number 1094863-76-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.
Chemical Structure and Properties
The compound features a benzimidamide core substituted with a hydroxy group and an ethylpiperidine moiety, which contributes to its biological activity. The structural formula is as follows:
This compound interacts with various biomolecules, influencing enzyme activity and protein interactions. Its ability to modulate enzyme functions suggests potential applications in metabolic regulation and therapeutic interventions.
| Property | Description |
|---|---|
| Molecular Weight | 246.31 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under physiological conditions |
| Interaction Type | Enzyme inhibition, receptor binding |
Cellular Effects
Research indicates that this compound can significantly affect cellular processes such as proliferation, differentiation, and apoptosis. It has been shown to alter gene expression related to metabolic pathways, potentially leading to enhanced cellular metabolism.
Case Study: In Vitro Effects on Cancer Cells
In a study assessing the effects of this compound on cancer cell lines, it was observed that the compound inhibited cell growth in a dose-dependent manner. The IC50 values for various cancer types were recorded as follows:
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 15.3 |
| Colorectal Cancer | 22.7 |
| Ovarian Cancer | 18.5 |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Interaction : The compound binds to specific enzymes, leading to inhibition or activation depending on the target.
- Gene Regulation : It influences transcription factors that regulate gene expression, thereby affecting metabolic processes.
- Cell Signaling Modulation : The compound alters signaling pathways that are critical for cell survival and proliferation.
Temporal and Dosage Effects
Studies have shown that the efficacy of this compound varies with dosage and exposure time:
- Low Doses : At lower concentrations, it enhances metabolic processes without significant toxicity.
- High Doses : Higher concentrations may lead to cytotoxic effects, emphasizing the importance of dosage optimization in therapeutic applications.
Transport and Distribution
The transport mechanisms of this compound within biological systems are crucial for its efficacy. It is believed to utilize specific transporters for cellular uptake, influencing its distribution across tissues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
